molecular formula C21H25F3N2O3 B2550570 1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 518289-30-0

1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B2550570
CAS No.: 518289-30-0
M. Wt: 410.437
InChI Key: ZDEIQJMNUOZCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenylmethyl]piperazine is a complex organic compound that features a trifluoromethyl group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenylmethyl]piperazine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenylmethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenylmethyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenylmethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Trifluoromethyl)phenylmethyl]piperazine is unique due to the presence of both the trifluoromethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]-(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O3/c1-27-17-12-15(13-18(28-2)20(17)29-3)19(26-10-8-25-9-11-26)14-4-6-16(7-5-14)21(22,23)24/h4-7,12-13,19,25H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEIQJMNUOZCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC=C(C=C2)C(F)(F)F)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.